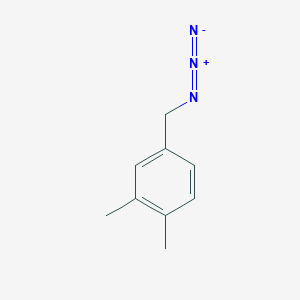

Azoture de 3,4-diméthylbenzyle

Vue d'ensemble

Description

3,4-Dimethylbenzyl azide is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dimethylbenzyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'hétérocycles

Azoture de 3,4-diméthylbenzyle: joue un rôle essentiel dans la synthèse de divers hétérocycles, qui constituent des structures fondamentales de nombreux produits pharmaceutiques. Le groupe azoture participe à des réactions de cycloaddition pour former des cycles à cinq chaînons avec un hétéroatome, tels que les pyrroles, et des cycles avec deux hétéroatomes, comme le pyrazole et l'isoxazole .

Synthèse organique

En synthèse organique, ce composé sert de précurseur pour l'introduction du groupe azido dans les molécules organiques. Ceci est particulièrement utile dans la synthèse de dérivés azido qui peuvent subir une transformation ultérieure en amines, amides et autres groupes fonctionnels contenant de l'azote .

Chimie click

This compound: est un réactif clé en chimie click, notamment dans les réactions de cycloaddition [3+2] avec les alcynes pour former des 1,2,3-triazoles. Cette réaction est largement utilisée en raison de son rendement élevé, de sa spécificité et de la stabilité du produit triazole .

Science des matériaux

Les azotures, y compris l'This compound, sont utilisés dans la science des matériaux pour créer des polymères et des revêtements aux propriétés uniques. Le groupe azoture peut servir de poignée fonctionnelle pour des modifications post-polymérisation, conduisant à des matériaux avec des fonctionnalités de surface sur mesure .

Découverte de médicaments

En découverte de médicaments, le groupe azido de l'This compound est précieux pour la construction de bibliothèques de composés. Il permet l'assemblage rapide de molécules diverses, facilitant la recherche de nouveaux agents thérapeutiques .

Bioconjugaison

Le composé est utilisé dans les techniques de bioconjugaison, où le groupe azoture peut réagir sélectivement avec des biomolécules marquées par une alkyne en présence de catalyseurs de cuivre(I), permettant l'étude des processus biologiques .

Nanotechnologie

This compound: contribue à la nanotechnologie en fournissant une méthode pour fixer des groupes azoture sur la surface des nanoparticules. Cela permet des réactions de chimie click ultérieures pour la fonctionnalisation des nanoparticules .

Sécurité et manipulation en synthèse chimique

Bien qu'il ne s'agisse pas d'une application à proprement parler, la manipulation et la synthèse sûres des azotures, y compris l'This compound, est un domaine de recherche crucial. Les azotures sont potentiellement explosifs, et la compréhension de leur stabilité et de leur réactivité est essentielle pour des pratiques de laboratoire sûres .

Mécanisme D'action

Target of Action

The primary target of 3,4-Dimethylbenzyl azide is the formation of amines, particularly aromatic amines . Aromatic amines are of constant interest in the chemical community due to their high synthetic utility and ubiquitous functionality encountered in numerous biologically active compounds, materials, and agrochemicals .

Mode of Action

3,4-Dimethylbenzyl azide interacts with its targets through a process known as intramolecular amination via acid-catalyzed rearrangement of azides . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time . Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states . The reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state .

Biochemical Pathways

The biochemical pathway affected by 3,4-Dimethylbenzyl azide is the synthesis of aromatic amines . This compound serves as a potent synthetic route to a sought-after amine functionality including preparation of difficult to access and valuable heterocyclic amines . The reaction is predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .

Pharmacokinetics

The adme properties of a drug molecule are crucial for its effectiveness and bioavailability

Result of Action

The result of the action of 3,4-Dimethylbenzyl azide is the formation of amines, particularly aromatic amines . These amines can be used in various applications due to their high synthetic utility and ubiquitous functionality encountered in numerous biologically active compounds, materials, and agrochemicals .

Action Environment

The action, efficacy, and stability of 3,4-Dimethylbenzyl azide can be influenced by various environmental factors. For instance, environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . These factors can affect cellular epigenetics and, hence, human health

Analyse Biochimique

Biochemical Properties

3,4-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in bioorthogonal chemistry, where it is used for labeling and tracking biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, also known as “click chemistry.” The azide group in 3,4-Dimethylbenzyl azide is highly reactive and can form stable triazole linkages with alkyne-functionalized molecules in the presence of a copper catalyst . This reaction is highly specific and does not interfere with native biological processes, making it ideal for studying complex biochemical pathways.

Cellular Effects

3,4-Dimethylbenzyl azide affects various types of cells and cellular processes. It influences cell function by participating in bioorthogonal reactions that label and track specific biomolecules within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and other biomolecules involved in these processes . For example, the incorporation of 3,4-Dimethylbenzyl azide into cellular proteins can be used to study protein-protein interactions and the dynamics of cellular signaling networks.

Molecular Mechanism

The molecular mechanism of 3,4-Dimethylbenzyl azide involves its interaction with biomolecules through azide-alkyne cycloaddition reactions. At the molecular level, this compound binds to alkyne-functionalized molecules, forming stable triazole linkages. This reaction is catalyzed by copper ions, which facilitate the formation of the triazole ring . The resulting triazole linkage is highly stable and can be used to label and track biomolecules in living cells. Additionally, 3,4-Dimethylbenzyl azide can inhibit or activate enzymes by modifying their active sites or interacting with cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethylbenzyl azide can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that 3,4-Dimethylbenzyl azide can maintain its labeling efficiency over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and potential toxicity should be carefully monitored to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of 3,4-Dimethylbenzyl azide vary with different dosages in animal models. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, 3,4-Dimethylbenzyl azide may exhibit toxic or adverse effects, such as disrupting cellular functions or inducing oxidative stress. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to balance the compound’s labeling efficiency and potential side effects.

Metabolic Pathways

3,4-Dimethylbenzyl azide is involved in metabolic pathways that include its incorporation into biomolecules through bioorthogonal reactions. This compound interacts with enzymes and cofactors that facilitate its incorporation into proteins, nucleic acids, and other cellular components . The metabolic flux and levels of metabolites can be affected by the presence of 3,4-Dimethylbenzyl azide, as it can alter the dynamics of biochemical pathways and the distribution of labeled biomolecules within cells.

Transport and Distribution

Within cells and tissues, 3,4-Dimethylbenzyl azide is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3,4-Dimethylbenzyl azide can be influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment.

Subcellular Localization

The subcellular localization of 3,4-Dimethylbenzyl azide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of 3,4-Dimethylbenzyl azide can be affected by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution.

Propriétés

IUPAC Name |

4-(azidomethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-9(5-8(7)2)6-11-12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQKVZVSSPDKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

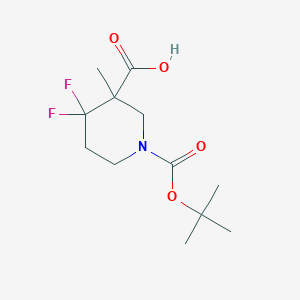

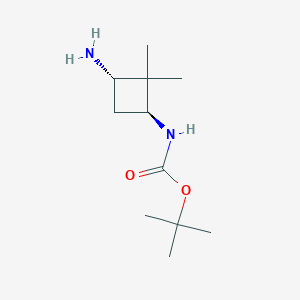

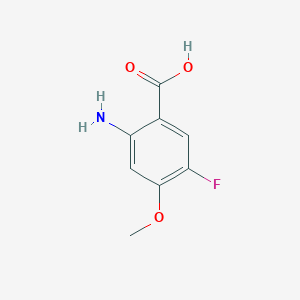

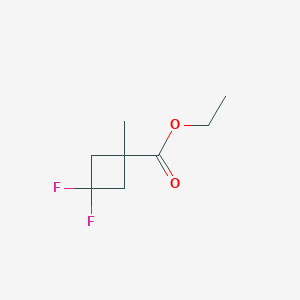

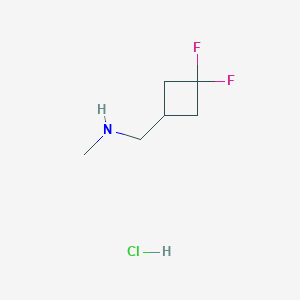

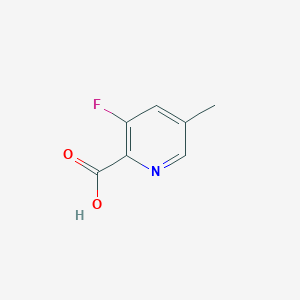

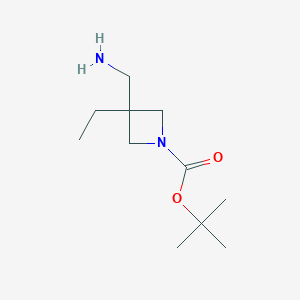

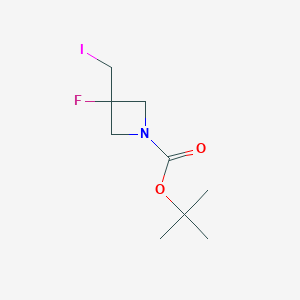

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)